N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-methoxy-4-nitrophenyl)urea
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-methoxy-4-nitrophenyl)urea is a synthetic organic compound characterized by the presence of both chloro and nitro functional groups, along with methoxy substituents on a phenyl ring
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6/c1-24-13-8-12(15(26-3)7-10(13)17)19-16(21)18-11-5-4-9(20(22)23)6-14(11)25-2/h4-8H,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYZEXDPDYGQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-methoxy-4-nitrophenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 2-methoxy-4-nitroaniline.
Formation of Isocyanate: The 4-chloro-2,5-dimethoxyaniline is treated with phosgene (COCl₂) to form the corresponding isocyanate.
Urea Formation: The isocyanate is then reacted with 2-methoxy-4-nitroaniline to form the desired urea derivative.
The reaction conditions typically involve:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the formation of the isocyanate and subsequent urea.
Solvent: Common solvents include dichloromethane or toluene to dissolve the reactants and control the reaction environment.
Catalysts: In some cases, catalysts such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
For industrial-scale production, the process may be optimized to ensure higher yields and purity. This could involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-methoxy-4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the chloro group with various nucleophiles to form new derivatives.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-methoxy-4-nitrophenyl)urea has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-methoxy-4-nitrophenyl)urea exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)urea: Lacks the nitro group, which may result in different biological activity.
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(4-nitrophenyl)urea: Similar structure but without the methoxy group on the nitrophenyl ring.
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-methoxy-4-nitrophenyl)urea is unique due to the combination of chloro, methoxy, and nitro groups, which confer specific chemical reactivity and potential biological activity that may not be present in similar compounds.
This detailed overview provides a comprehensive understanding of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-methoxy-4-nitrophenyl)urea, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
